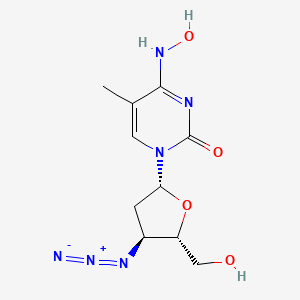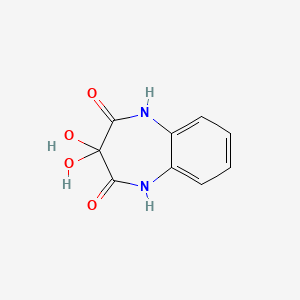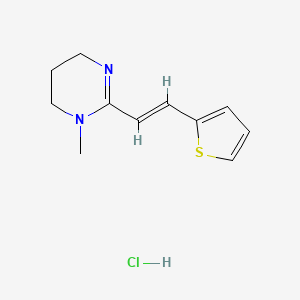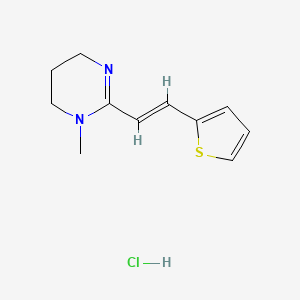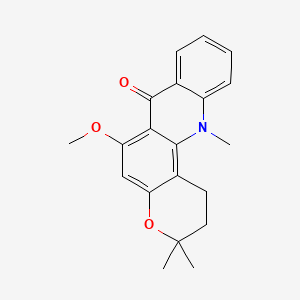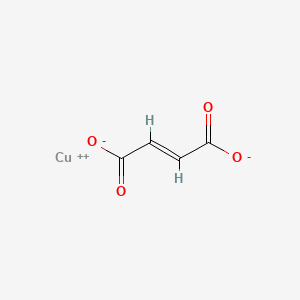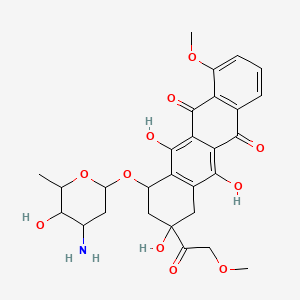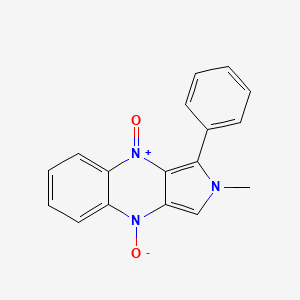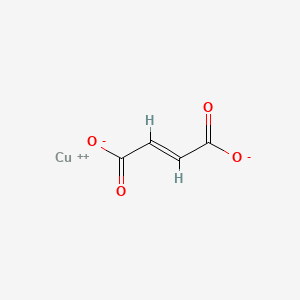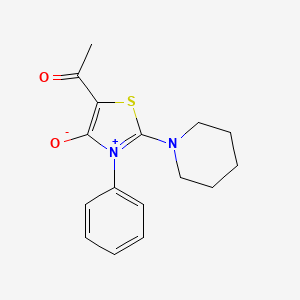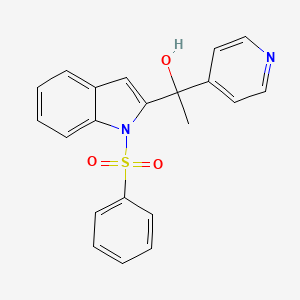
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound, in particular, features a unique combination of functional groups, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a precursor such as aniline, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Methanol Group: The 2-position methanol group can be introduced via a Grignard reaction or other nucleophilic addition reactions.
Alpha-Methylation: The alpha-methyl group can be added using methylation reagents such as methyl iodide in the presence of a base.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Pyridinyl Group Addition: The pyridinyl group can be added via a coupling reaction, such as a Suzuki coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the pyridinyl ring using reducing agents like LiAlH4.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, Cl2
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced indole or pyridine derivatives
Substitution: Formation of halogenated or nitrated indole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-2-methanol: Lacks the alpha-methyl, phenylsulfonyl, and pyridinyl groups.
Alpha-methyl-1-(phenylsulfonyl)-indole: Lacks the methanol and pyridinyl groups.
Alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
40899-89-6 |
|---|---|
Fórmula molecular |
C21H18N2O3S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)indol-2-yl]-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C21H18N2O3S/c1-21(24,17-11-13-22-14-12-17)20-15-16-7-5-6-10-19(16)23(20)27(25,26)18-8-3-2-4-9-18/h2-15,24H,1H3 |
Clave InChI |
SPWJGMUNZCZADU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


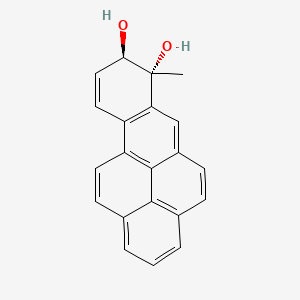
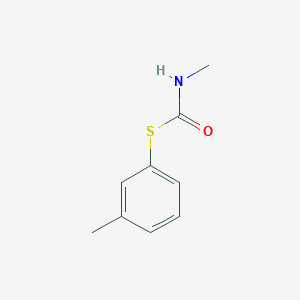
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
